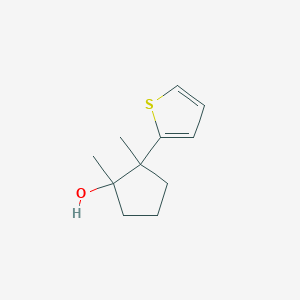
1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with two methyl groups and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl), which leads to the formation of cyclopentadienes . The thiophene ring can be introduced through various thiophene synthesis methods, such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific industrial methods would depend on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions
1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions on the thiophene ring can introduce various functional groups.
科学的研究の応用
1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用機序
The mechanism of action of 1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
1,2-Dimethyl-2-(thiophen-3-yl)cyclopentan-1-ol: Similar structure but with the thiophene ring attached at a different position.
2-Thiopheneethanol: A simpler thiophene derivative used in various applications.
Uniqueness
1,2-Dimethyl-2-(thiophen-2-yl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C11H16OS |
|---|---|
分子量 |
196.31 g/mol |
IUPAC名 |
1,2-dimethyl-2-thiophen-2-ylcyclopentan-1-ol |
InChI |
InChI=1S/C11H16OS/c1-10(9-5-3-8-13-9)6-4-7-11(10,2)12/h3,5,8,12H,4,6-7H2,1-2H3 |
InChIキー |
PGBJNCBONZHANX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1(C)O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


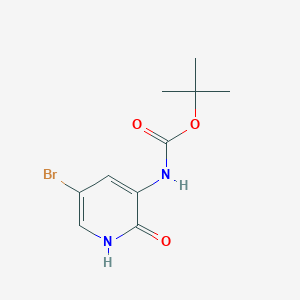
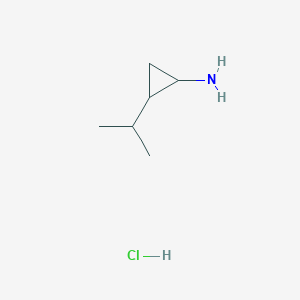

![tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate](/img/structure/B13250012.png)


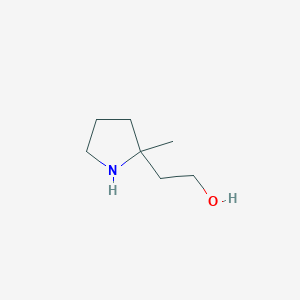
![1-[(N'-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol](/img/structure/B13250041.png)
amine](/img/structure/B13250044.png)
![(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13250063.png)
![5-Ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13250067.png)
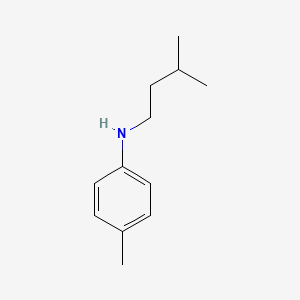
![3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B13250075.png)

